Cas no 2138569-70-5 (4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol)
![4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/2138569-70-5x500.png)
4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1160354
- 4-tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol
- 2138569-70-5
- 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol
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- Inchi: 1S/C14H26F3NO/c1-13(2,3)11-6-5-10(19)9-12(11)18(4)8-7-14(15,16)17/h10-12,19H,5-9H2,1-4H3
- InChI Key: WCAFRIZHMVAXOS-UHFFFAOYSA-N
- SMILES: FC(CCN(C)C1CC(CCC1C(C)(C)C)O)(F)F
Computed Properties
- Exact Mass: 281.19664894g/mol
- Monoisotopic Mass: 281.19664894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 23.5Ų
4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160354-10.0g |
4-tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol |
2138569-70-5 | 10g |
$5774.0 | 2023-06-08 | ||
Enamine | EN300-1160354-0.05g |
4-tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol |
2138569-70-5 | 0.05g |
$1129.0 | 2023-06-08 | ||
Enamine | EN300-1160354-5.0g |
4-tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol |
2138569-70-5 | 5g |
$3894.0 | 2023-06-08 | ||
Enamine | EN300-1160354-0.1g |
4-tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol |
2138569-70-5 | 0.1g |
$1183.0 | 2023-06-08 | ||
Enamine | EN300-1160354-2.5g |
4-tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol |
2138569-70-5 | 2.5g |
$2631.0 | 2023-06-08 | ||
Enamine | EN300-1160354-0.25g |
4-tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol |
2138569-70-5 | 0.25g |
$1235.0 | 2023-06-08 | ||
Enamine | EN300-1160354-0.5g |
4-tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol |
2138569-70-5 | 0.5g |
$1289.0 | 2023-06-08 | ||
Enamine | EN300-1160354-1.0g |
4-tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol |
2138569-70-5 | 1g |
$1343.0 | 2023-06-08 |
4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol
4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol (CAS No. 2138569-70-5): An Overview of a Novel Cyclohexanol Derivative
4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol (CAS No. 2138569-70-5) is a novel cyclohexanol derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a methyl(3,3,3-trifluoropropyl)amino moiety, and a cyclohexanol framework. These structural elements contribute to its potential therapeutic applications and biological activities.
The tert-butyl group in 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol is known for its steric hindrance and lipophilic properties. These characteristics can influence the compound's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME). The methyl(3,3,3-trifluoropropyl)amino moiety introduces fluorine atoms into the molecule, which can enhance its metabolic stability and improve its binding affinity to specific receptors or enzymes. The cyclohexanol framework provides a rigid structure that can stabilize the conformation of the molecule and enhance its biological activity.
Recent studies have explored the potential therapeutic applications of 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol. One notable area of research is its use as a potential anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol could be a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol has also been investigated for its potential as an analgesic agent. Preclinical studies have demonstrated that this compound can effectively reduce pain responses in animal models of chronic pain. The mechanism of action appears to involve the modulation of nociceptive pathways in the central nervous system (CNS). These findings highlight the potential of 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol as a novel analgesic agent with fewer side effects compared to traditional pain medications.
The tert-butyl group in 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol plays a crucial role in enhancing its lipophilicity and improving its ability to cross biological membranes. This property is particularly important for drugs that need to penetrate the blood-brain barrier (BBB) to exert their therapeutic effects in the CNS. The methyl(3,3,3-trifluoropropyl)amino moiety contributes to the compound's metabolic stability by reducing susceptibility to enzymatic degradation. This can lead to improved bioavailability and longer-lasting therapeutic effects.
The cyclohexanol framework in 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol provides a rigid structure that can stabilize the conformation of the molecule. This rigidity can enhance the compound's binding affinity to specific receptors or enzymes by reducing conformational flexibility and increasing molecular recognition. The combination of these structural features makes 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol a promising candidate for further development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Tert-butyl-3-[methyl(3,3,3-trifluoropropyl)amino]cyclohexan-1-ol. Early results from phase I trials have shown that this compound is well-tolerated by patients with minimal adverse effects. Phase II trials are expected to provide more detailed information on its therapeutic potential in specific disease conditions such as chronic pain and inflammatory disorders.
In conclusion, 4-Tert-butyl-3-[methyl(3,�fluoropropyl)amino]cyclohexan--1--ol) (CAS No. 21--8569--70--5)) represents a novel cyclohexanol derivative with promising therapeutic applications. Its unique structural features contribute to its potential as an anti-inflammatory and analgesic agent with improved pharmacokinetic properties. Ongoing research and clinical trials will further elucidate its therapeutic potential and pave the way for its development as a new class of drugs for treating various diseases.
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